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Abstract

Tagtociclib hydrate, also known as PF-07104091, is a potent and highly selective small
molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell
cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its
aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly
those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview
of the chemical structure, physicochemical properties, mechanism of action, and key preclinical
data for Tagtociclib hydrate. Detailed experimental methodologies for relevant assays are
also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Tagtociclib hydrate is the hydrated form of Tagtociclib. Its chemical and physical properties
are summarized in the table below.
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Property Value Reference(s)
[(1R,3S)-3-[3-[[5-

(methoxymethyl)-2-
methylpyrazole-3-

IUPAC Name yPY _ [4]
carbonyl]lamino]-1H-pyrazol-5-
yl]cyclopentyl] N-propan-2-
ylcarbamate;hydrate
PF-07104091 hydrate,

Synonyms o [1]
Tegtociclib hydrate

CAS Number 2733575-91-0 [1]14]

Molecular Formula C19H30N60Os [1114]

Molecular Weight 422.49 g/mol [1]

Appearance Solid [1]

Mechanism of Action

Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The

primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E

and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key

substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains

bound to the E2F transcription factor, thereby preventing the expression of genes required for

DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately

leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]

The signaling pathway affected by Tagtociclib is illustrated below.
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Mechanism of Action of Tagtociclib.

Biological Activity and Selectivity

Tagtociclib hydrate is a highly potent inhibitor of CDK2. Its inhibitory activity against various
cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.

Selectivity vs.

Target Enzyme Ki (nM) CDK2 Reference(s)
CDK2/cyclin E1 1.16 - [11[71[8]
CDK1/cyclin A2 110 ~95-fold [718]
CDK4/cyclin D1 238 ~205-fold [7118]
CDK®6/cyclin D3 465 ~401-fold [718]

CDK9 117 ~101-fold [71[8]

GSK3B 537.81 ~464-fold [7][8]

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of Tagtociclib. In a mouse
xenograft model using HCT116 colorectal cancer cells, administration of Tagtociclib at 50
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mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an
ovarian cancer model, Tagtociclib demonstrated a dose-dependent tumor growth reduction with
a maximal effect of 86%.[1]

Experimental Protocols

The following sections detail representative experimental protocols for assessing the activity of
CDK2 inhibitors like Tagtociclib.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
enzymatic reaction.

Workflow:

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://expertcytometry.com/areas-of-consideration-for-flow-cytometry-cell-cycle-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6613207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Prepare serial dilutions
of Tagtociclib

Add inhibitor, CDK2/Cyclin E,
and Substrate/ATP mix to wells

'

Incubate at room temperature

Add ADP-Glo™ Reagent to

stop kinase reaction and deplete ATP

chbate at room temperatura

Add Kinase Detection Reagent to

convert ADP to ATP and generate light

chbate at room temperatura

Measure luminescence

Click to download full resolution via product page

Workflow for the ADP-Glo™ Kinase Assay.
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Methodology:
e Reagent Preparation:

o Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA, 50 uM
DTT).

o Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase
buffer.

o Prepare serial dilutions of Tagtociclib hydrate in the appropriate solvent (e.g., DMSO)
and then in kinase buffer.

o Kinase Reaction:

o

In a 384-well plate, add 1 ul of the Tagtociclib dilution or vehicle control.

[e]

Add 2 pl of the diluted enzyme.

(¢]

Initiate the reaction by adding 2 pl of the substrate/ATP mixture.

[¢]

Incubate at room temperature for a defined period (e.g., 60 minutes).
» Signal Generation and Detection:

o Add 5 ul of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase
reaction.

o Incubate at room temperature for 30 minutes.

o Measure the luminescent signal using a plate reader. The signal intensity is proportional to
the amount of ADP formed and thus the kinase activity.
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o Data Analysis:
o Calculate the percentage of inhibition for each concentration of Tagtociclib.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

o The Ki value can be calculated from the I1Cso using the Cheng-Prusoff equation, taking into
account the ATP concentration and the Km of the enzyme for ATP.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and
proliferation.

Methodology:

Cell Seeding:

o Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density
and allow them to adhere overnight.

Compound Treatment:

o Treat the cells with various concentrations of Tagtociclib hydrate or vehicle control and
incubate for a specified period (e.g., 72 hours).

MTT Addition:

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow
MTT to a purple formazan.

Formazan Solubilization:

o Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the
formazan crystals.
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e Absorbance Measurement:

o Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a
microplate reader.

e Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle-treated control.

o Determine the ICso value, the concentration of the compound that inhibits cell proliferation
by 50%.

Western Blot Analysis of Rb Phosphorylation

This technique is used to detect the phosphorylation status of the Rb protein, a direct
downstream target of CDK2.

Methodology:

Cell Lysis:

o Treat cells with Tagtociclib hydrate for the desired time.

o Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the
phosphorylation state of proteins.

Protein Quantification:

o Determine the protein concentration of the lysates using a standard method (e.g., BCA
assay).

SDS-PAGE and Protein Transfer:

o Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis
(SDS-PAGE).

o Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:
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o Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent
non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-
phospho-Rb Ser807/811).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

o As a loading control, re-probe the membrane with an antibody for total Rb or a
housekeeping protein like GAPDH.

Clinical Development

Tagtociclib (PF-07104091) is currently being investigated in clinical trials for the treatment of
various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8]
[10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary
efficacy of Tagtociclib as a single agent and in combination with other therapies.

Conclusion

Tagtociclib hydrate is a promising, highly selective CDK2 inhibitor with demonstrated
preclinical anti-tumor activity. Its mechanism of action, centered on the induction of cell cycle
arrest, provides a strong rationale for its development as a therapeutic agent for cancers
characterized by aberrant cell cycle regulation, particularly those with cyclin E amplification.
The experimental protocols outlined in this guide provide a framework for further investigation
into the biological effects and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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